molecular formula C10H12Cl2 B13283681 1-Chloro-4-(2-chloropropyl)-2-methylbenzene

1-Chloro-4-(2-chloropropyl)-2-methylbenzene

Cat. No.: B13283681
M. Wt: 203.10 g/mol
InChI Key: UNQOOAVGOSFKSR-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloropropyl)-2-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom, a 2-chloropropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-chloropropyl)-2-methylbenzene typically involves a multi-step process starting from benzene. One common method includes:

    Friedel-Crafts Alkylation: Benzene undergoes alkylation with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-chloro-2-propylbenzene.

    Chlorination: The resulting compound is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the para position relative to the propyl group.

    Methylation: Finally, the compound is methylated using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the ortho position relative to the chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of 1-chloro-4-(2-carboxypropyl)-2-methylbenzene.

    Reduction: Formation of 4-(2-propyl)-2-methylbenzene.

Scientific Research Applications

1-Chloro-4-(2-chloropropyl)-2-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-chloropropyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2-chloropropyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.

    1-Chloro-2-methyl-4-(2-chloropropyl)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    1-Chloro-4-(2-chloropropyl)-benzene: Lacks the methyl group, affecting its physical and chemical properties.

Uniqueness

1-Chloro-4-(2-chloropropyl)-2-methylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influences its reactivity and potential applications. The specific substitution pattern allows for selective chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-4-(2-chloropropyl)-2-methylbenzene

InChI

InChI=1S/C10H12Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5,8H,6H2,1-2H3

InChI Key

UNQOOAVGOSFKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)Cl)Cl

Origin of Product

United States

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